molecular formula C19H25N3OS B2375683 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 1448124-07-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2375683
CAS No.: 1448124-07-9
M. Wt: 343.49
InChI Key: FBLRSNKYSZTOHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a small-molecule acetamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a methyl group at position 1. The acetamide moiety is linked via a methylene bridge to the pyrazole’s position 3, while the phenyl ring at the acetamide’s β-position bears an isopropylthio group at the para position.

The compound’s synthesis likely follows established methods for analogous acetamides, such as nucleophilic substitution or coupling reactions, with characterization via NMR, IR, and LC-MS . Structural determination of such compounds typically employs X-ray crystallography refined using programs like SHELXL and visualized via tools such as ORTEP-III .

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-13(2)24-17-8-4-14(5-9-17)10-19(23)20-12-16-11-18(15-6-7-15)22(3)21-16/h4-5,8-9,11,13,15H,6-7,10,12H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLRSNKYSZTOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NN(C(=C2)C3CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological properties based on a review of existing literature.

  • Molecular Formula : C₁₈H₂₃N₃OS
  • Molecular Weight : 341.46 g/mol
  • CAS Number : 1795304-63-0

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring followed by the introduction of the acetamide group. The synthetic route often utilizes hydrazine derivatives and various electrophiles to achieve the desired structure.

Antiinflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. They are known to inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in the inflammatory response. For instance, studies have shown that structurally similar compounds effectively reduce inflammation in animal models by inhibiting COX activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

The biological activity of this compound is believed to involve several mechanisms:

  • COX Inhibition : By blocking COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
  • Interaction with Receptors : The presence of the pyrazole moiety allows for interaction with various biological targets, potentially modulating signaling pathways involved in pain and inflammation.

Case Studies

Several studies have focused on the pharmacological evaluation of pyrazole derivatives similar to this compound:

StudyFindings
Study 1Demonstrated significant COX inhibition in vitro with IC50 values comparable to established NSAIDs.
Study 2Showed promising results in reducing edema in animal models of inflammation.
Study 3Reported moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Medicinal Chemistry

The compound is a derivative of pyrazole, a class known for diverse biological activities. Pyrazole derivatives have been extensively studied for their roles in drug discovery, particularly in the development of anti-inflammatory, analgesic, and antitumor agents. The specific structure of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide suggests potential interactions with various biological targets.

Structure-Activity Relationship

The unique combination of the cyclopropyl group and isopropylthio substituent is hypothesized to enhance the compound's lipophilicity and metabolic stability. Such modifications can lead to improved binding affinity to target proteins, which is crucial for developing effective therapeutic agents.

Preliminary studies indicate that this compound exhibits significant biological activities:

Anticancer Properties

Research has shown that pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure may allow it to interfere with key signaling pathways involved in tumor growth. Specific studies are needed to evaluate its efficacy against various cancer types.

Anti-inflammatory Effects

Given the known anti-inflammatory properties of similar compounds, this compound could be explored as a potential treatment for inflammatory diseases. It may modulate inflammatory cytokine production and reduce tissue damage.

Pharmacological Studies

Pharmacokinetic and pharmacodynamic studies are essential to understand the compound's behavior in biological systems:

Absorption, Distribution, Metabolism, and Excretion (ADME)

Investigating the ADME profile will provide insights into the compound's bioavailability and therapeutic window. This includes studying its absorption rates, distribution in tissues, metabolic pathways, and excretion routes.

Toxicological Assessment

Safety assessments are critical for any new drug candidate. Initial toxicity studies should focus on determining the compound's safety profile in vitro and in vivo.

Synthesis of Analogues

Creating analogues with varied substituents could help identify more potent compounds with desirable pharmacological profiles.

Clinical Trials

If preclinical studies show promise, advancing to clinical trials will be essential to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:

2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide ()
  • Molecular Formula : C₂₁H₂₄N₆OS
  • Key Features :
    • Triazole core (vs. pyrazole in the target compound).
    • Allyl and phenyl substituents on the triazole.
    • Isopropyl and pyridinyl groups on the acetamide nitrogen.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide ()
  • Molecular Formula : C₁₈H₁₇N₃OS
  • Key Features :
    • Pyrazole with cyclopropyl at position 3 (vs. position 5 in the target).
    • Thiophene substituent on the phenyl ring (vs. isopropylthio).
  • However, the isopropylthio group in the target compound may confer higher lipophilicity, influencing membrane permeability .
2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) Acetamide ()
  • Molecular Formula : C₂₀H₁₉N₇OS (estimated)
  • Key Features: Benzoimidazolyl and methylthio substituents on the pyrazole. Cyano group on the acetamide.
  • Implications: The bulky benzoimidazolyl group may reduce solubility but improve target specificity. The cyano group could modulate electronic properties, affecting reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notes
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide (Target) C₁₉H₂₆N₃OS (calc.) 344.5 (calc.) 5-cyclopropylpyrazole, isopropylthiophenyl Hypothetical; substituents suggest moderate lipophilicity and metabolic stability.
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-isopropyl-N-(4-pyridinyl)acetamide C₂₁H₂₄N₆OS 408.5 Triazole, allyl, phenyl, pyridinyl Enhanced hydrogen-bonding potential; ChemSpider ID: MFCD05154812.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide C₁₈H₁₇N₃OS 323.4 3-cyclopropylpyrazole, thiophene Planar structure; potential for π-π interactions.
2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide C₂₀H₁₉N₇OS (est.) 405.5 (est.) Benzoimidazolyl, methylthio, cyano High steric bulk; possible improved target specificity.

Research Findings and Implications

  • Synthetic Accessibility : A universal method for synthesizing N-aryl-2-(triazolylthio)acetamides () highlights the feasibility of modifying the pyrazole/triazole core and substituents to optimize bioactivity .
  • Physicochemical Properties: Lipophilicity: The target’s isopropylthio group likely increases logP compared to ’s thiophene derivative, favoring membrane penetration .

Q & A

Q. What are the critical steps and challenges in synthesizing N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-(4-(isopropylthio)phenyl)acetamide?

  • Methodological Answer : The synthesis involves: (i) Formation of the pyrazole core via cyclization between cyclopropyl hydrazine and a ketone derivative under acidic/basic conditions . (ii) Functionalization of the pyrazole with a methyl group at the N1 position, followed by introduction of the isopropylthio-phenylacetamide moiety via nucleophilic substitution or coupling reactions. Key challenges include controlling regioselectivity during pyrazole formation and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts. Use of catalysts like Pd for coupling reactions may improve yields .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires: (i) 1H/13C NMR spectroscopy to verify substituent positions and integration ratios (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm, pyrazole protons at δ ~6–7 ppm) . (ii) LC-MS for molecular weight validation and purity assessment (>95% by HPLC). (iii) Elemental analysis to confirm stoichiometry (C, H, N, S percentages) .

Q. What spectroscopic techniques are used to assess purity and detect impurities?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) for exact mass determination.
  • FT-IR spectroscopy to identify functional groups (e.g., acetamide C=O stretch at ~1650–1700 cm⁻¹).
  • X-ray crystallography (if crystalline) for unambiguous confirmation of bond connectivity and stereochemistry .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and refined using SHELX software?

  • Methodological Answer : (i) Grow single crystals via slow evaporation in a solvent like DCM/hexane. (ii) Collect X-ray diffraction data (Mo/Kα radiation, λ = 0.71073 Å). (iii) Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement, applying restraints for disordered groups (e.g., isopropylthio side chains). (iv) Validate using R-factors (R1 < 0.05 for high-resolution data) and check for Twinning with PLATON .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • PASS (Prediction of Activity Spectra for Substances) : Predicts antimicrobial or anticancer potential based on structural fragments (e.g., pyrazole and thioether groups correlate with kinase inhibition) .
  • Molecular docking (AutoDock Vina): Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory activity) using PyMOL for visualization. Optimize hydrogen bonding with active-site residues .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : (i) Compare 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., cyclopropyl vs. pyrazole protons). (ii) Re-examine LC-MS data for adducts or solvent peaks. (iii) Cross-validate with XRD if crystallinity is achieved, as NMR may fail to distinguish tautomeric forms .

Q. What strategies enable derivatization of the isopropylthio group for SAR studies?

  • Methodological Answer : (i) Oxidation : Convert thioether to sulfone using m-CPBA to study electronic effects on bioactivity. (ii) Alkylation : Introduce fluorinated alkyl chains via SN2 reactions to enhance lipophilicity. (iii) Monitor reaction progress using TLC and characterize products via 19F NMR (if fluorinated) .

Q. How to optimize reaction conditions for large-scale synthesis while maintaining yield?

  • Methodological Answer : (i) Use Design of Experiments (DoE) to model variables (temperature, catalyst loading, solvent ratio). (ii) Employ flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation. (iii) Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.